molecular formula C16H15FO4 B7829152 2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID

2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID

Cat. No.: B7829152
M. Wt: 290.29 g/mol
InChI Key: QDJOUEKODSDULN-UHFFFAOYSA-N
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Description

2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5’-fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The biphenyl core can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated biphenyl derivatives.

    Reduction: Formation of reduced biphenyl compounds.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-{5’-Fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5’-fluoro-2’,6-dimethoxy-[1,1’-biphenyl]-3-yl}acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(5-fluoro-2-methoxyphenyl)-4-methoxyphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-20-14-5-3-10(8-16(18)19)7-12(14)13-9-11(17)4-6-15(13)21-2/h3-7,9H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOUEKODSDULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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